3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
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Overview
Description
3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a spiro linkage between a diazaspiro nonene ring and a thione group, with tert-butylphenyl and methoxybenzoyl substituents. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spiro Ring: The initial step involves the formation of the spiro ring system. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization in the presence of a catalyst.
Introduction of the Thione Group: The thione group is introduced through a thiation reaction, where a carbonyl group is converted into a thione using a thiating agent such as Lawesson’s reagent.
Substitution Reactions: The tert-butylphenyl and methoxybenzoyl groups are introduced through substitution reactions. These reactions typically involve the use of appropriate halides or other electrophilic reagents in the presence of a base or catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorine, while nucleophilic substitution can involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown promise.
Industry: The compound is used in the development of new materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structures include spirooxindoles and spirotetrahydroquinolines.
Thione-Containing Compounds: Compounds such as thioamides and thioureas share the thione functional group.
Uniqueness
What sets 3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[44]non-3-ene-2-thione apart is its combination of a spirocyclic structure with a thione group and specific substituents
Properties
IUPAC Name |
[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S/c1-24(2,3)19-11-7-17(8-12-19)21-23(30)27(25(26-21)15-5-6-16-25)22(28)18-9-13-20(29-4)14-10-18/h7-14H,5-6,15-16H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUMHBYJJQLEPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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